methyl 2-(2-fluoro-4-nitrophenyl)propanoate
Description
Properties
IUPAC Name |
methyl 2-(2-fluoro-4-nitrophenyl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO4/c1-6(10(13)16-2)8-4-3-7(12(14)15)5-9(8)11/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INUPLTYGEFAIEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)[N+](=O)[O-])F)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Malonic Ester Synthesis via Decarboxylation
This method employs diethyl malonate derivatives, enabling the construction of the propanoate backbone through hydrolysis and decarboxylation .
Reaction Pathway :
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Condensation : Diethyl 2-(2-fluoro-4-nitrophenyl)-2-methylmalonate is synthesized via nucleophilic substitution of fluoronitrobenzene with diethyl methylmalonate.
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Hydrolysis : The malonate ester is treated with NaOH (0.33 mol) in aqueous ethanol, yielding the dicarboxylic acid.
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Decarboxylation : Heating the dicarboxylic acid in acetic acid at reflux (118°C) for 17 hours removes one carboxyl group, forming the propanoic acid derivative .
Optimization Notes :
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Solvent : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhances reaction rates .
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Purification : Acid-base extraction and recrystallization from 50% aqueous acetic acid yield 85–90% pure product .
Nitration of Fluorinated Phenyl Precursors
Introducing the nitro group post-esterification is critical for regioselectivity. A two-step nitrosation-oxidation protocol is adapted from nitrophenol synthesis .
Steps :
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Nitrosation :
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Oxidation :
Challenges :
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Over-nitration can occur without precise temperature control.
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The nitroso intermediate requires careful handling to avoid decomposition.
Base-Mediated Coupling in Polar Aprotic Solvents
Adapting methodologies from aromatic coupling reactions, methyl phenylacetate reacts with nitroarenes in DMSO with t-BuOK .
Modified Protocol for Target Compound :
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Substrate : Methyl 2-fluoro-4-bromophenylacetate
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Coupling Partner : Nitrobenzene (2.0 equiv)
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Base : t-BuOK (2.0 equiv)
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Solvent : Dry DMSO
Mechanism Insight :
The base deprotonates the α-carbon of the ester, enabling nucleophilic attack on the nitroarene. Polar solvents stabilize the transition state, enhancing reactivity .
Industrial-Scale Production Considerations
Scaling the above methods requires addressing solvent recovery, catalyst reuse, and waste minimization.
Industrial Esterification :
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Catalyst : Recyclable ion-exchange resins replace H₂SO₄ to reduce corrosion.
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Continuous Flow Systems : Improve heat management and reaction uniformity, achieving 95% conversion in 2 hours.
Environmental and Safety Notes :
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Nitration reactions require strict temperature control to prevent runaway exotherms.
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DMSO and DMF are replaced with sulfolane in industrial settings for lower toxicity .
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-fluoro-4-nitrophenyl)propanoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: 2-(2-fluoro-4-aminophenyl)propanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-(2-fluoro-4-nitrophenyl)propanoic acid.
Scientific Research Applications
Methyl 2-(2-fluoro-4-nitrophenyl)propanoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It can be used in the synthesis of polymers and other materials with specific properties.
Biological Studies: The compound can be used to study the effects of fluorinated and nitro-substituted aromatic compounds on biological systems.
Mechanism of Action
The mechanism of action of methyl 2-(2-fluoro-4-nitrophenyl)propanoate depends on its specific application. In general, the presence of the fluoro and nitro groups can influence the compound’s reactivity and interaction with biological targets. For example, the nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The fluoro group can enhance the compound’s stability and binding affinity to specific molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Stability
The presence of electron-withdrawing groups (EWGs) like nitro and fluoro distinguishes methyl 2-(2-fluoro-4-nitrophenyl)propanoate from related esters. For example:
- Methyl 2-(3-chloro-4-(1-oxoisoindolin-2-yl)phenyl)propanoate [33h] (): This compound replaces the nitro group with a 1-oxoisoindolinyl moiety and a chlorine atom. The isoindolinyl group introduces steric hindrance and hydrogen-bonding capabilities, which are absent in the target compound .
- The hydrazone functionality increases conjugation and alters tautomerism, which may stabilize intermediates in enzymatic reactions (e.g., in ergothioneine biosynthesis). By contrast, the nitro group in the target compound would favor resonance stabilization over tautomerism .
Spectroscopic Properties
Key NMR data from analogous compounds provide insights into the electronic environment of the target molecule:
The methyl group in compound 23 resonates at δ 1.91 ppm, suggesting minimal deshielding in the hydrazone derivative. In contrast, the nitro group in the target compound would likely deshield adjacent protons, shifting aromatic signals downfield (e.g., δ > 8 ppm for nitroaromatics). Ethyl viologen (δ 1.56, 8.40, 8.99 ppm) from exemplifies internal standards used to calibrate such shifts in complex mixtures .
Research Findings and Limitations
- Key Inference: The nitro group in this compound likely enhances electrophilic aromatic substitution reactivity compared to chloro or hydrazone analogs but may reduce solubility in aqueous media.
- Gaps in Evidence : Direct experimental data on the target compound’s synthesis, stability, or biological activity are absent in the provided materials. Comparisons rely on substituent effects and analogous systems.
Biological Activity
Methyl 2-(2-fluoro-4-nitrophenyl)propanoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a fluorine atom and a nitro group on the aromatic ring, which can influence its chemical behavior and biological interactions. The molecular formula is with a molecular weight of approximately 229.16 g/mol.
The biological activity of this compound primarily stems from its ability to interact with various molecular targets through the following mechanisms:
- Ester Hydrolysis : The ester group can be hydrolyzed by esterases, releasing the corresponding carboxylic acid, which may participate in further biochemical reactions.
- Nitro Group Reduction : The nitro group can undergo reduction to form an amino group, potentially enhancing interactions with enzymes and receptors.
- Fluorine Substitution Effects : The introduction of fluorine can alter the pharmacokinetic properties of the compound, improving its stability and bioavailability compared to non-fluorinated analogs .
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in the context of antimicrobial and antitumor properties. Similar compounds have shown significant activity against pathogens, including:
- Antimicrobial Properties : Compounds with similar structures have demonstrated potent antitubercular properties, with minimal inhibitory concentration (MIC) values ranging from 4 to 16 μg/mL for certain derivatives.
- Antitumor Activity : Some studies suggest that derivatives of this compound may inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
Case Studies and Research Findings
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Antitubercular Activity :
- A study evaluated the efficacy of this compound against Mycobacterium tuberculosis. The compound exhibited an MIC comparable to established antitubercular agents, indicating potential as a lead compound in drug development.
- Cytotoxicity Assays :
- Enzyme Interaction Studies :
Data Table: Biological Activity Overview
Q & A
Q. What are the key structural features of methyl 2-(2-fluoro-4-nitrophenyl)propanoate that influence its chemical reactivity?
Answer: The compound contains a propanoate ester group and a phenyl ring substituted with electron-withdrawing groups (fluoro at position 2, nitro at position 4). These substituents deactivate the aromatic ring, directing electrophilic attacks to meta positions relative to the nitro group. Structural confirmation requires ¹H/¹³C NMR (to identify ester and aromatic protons) and IR spectroscopy (to detect ester carbonyl stretches at ~1740 cm⁻¹ and nitro group vibrations at ~1520/1350 cm⁻¹) .
Q. What synthetic routes are commonly employed for this compound?
Answer: Two primary methods are used:
- Friedel-Crafts acylation followed by esterification (using AlCl₃ as a catalyst in dichloromethane).
- Nucleophilic aromatic substitution on pre-nitrated precursors (e.g., using KF in DMF at elevated temperatures).
Optimization involves solvent selection (polar aprotic solvents improve yields) and catalyst screening (e.g., Lewis acids). Purity is verified via HPLC or GC-MS .
Q. How should researchers handle and store this compound to ensure stability?
Answer: Store in airtight containers under inert gas (e.g., nitrogen) at room temperature, away from moisture to prevent ester hydrolysis. Stability should be monitored periodically via HPLC. Lab safety protocols mandate PPE (gloves, goggles) and fume hood use during handling.
Q. What spectroscopic techniques are optimal for characterizing this compound?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR confirms the ester group (δ ~3.7 ppm for methyl ester protons) and aromatic substitution pattern.
- IR spectroscopy : Identifies ester carbonyl (1740 cm⁻¹) and nitro group vibrations.
- Mass spectrometry : Provides molecular ion ([M+H]⁺) and fragmentation patterns for structural validation .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported synthetic yields across studies?
Answer: Conduct controlled comparative trials using Design of Experiments (DOE) to isolate variables (e.g., catalysts, solvents, temperatures). Analytical validation (HPLC/GC-MS) quantifies purity, while mechanistic studies (e.g., DFT calculations) identify side reactions. Cross-referencing with literature on analogous nitroaryl esters helps contextualize findings .
Q. What computational methods predict the environmental fate of this compound?
Answer:
- Density Functional Theory (DFT) : Models hydrolysis and photolysis pathways under varying pH/UV conditions.
- QSAR models : Estimate biodegradation potential based on substituent effects.
- Laboratory validation : Abiotic degradation studies (e.g., hydrolysis at pH 3–9) confirm computational predictions .
Q. How do the positions of fluorine and nitro groups affect biological interactions?
Answer: Perform molecular docking to assess binding affinity with target proteins (e.g., enzymes). Compare bioactivity via in vitro assays (e.g., IC₅₀ measurements). Structure-activity relationship (SAR) studies using analogs with shifted substituents reveal critical positions for activity. For example, nitro groups enhance electrophilicity, influencing covalent binding to nucleophilic residues .
Q. What strategies mitigate interference from byproducts during HPLC analysis?
Answer:
- Gradient elution with C18 columns and mobile phases (e.g., acetonitrile/water at pH 3.5).
- Diode-array detection distinguishes UV profiles of the target compound and impurities.
- LC-MS/MS confirms molecular identity and quantifies trace byproducts. Method validation includes spiking known impurities (e.g., de-esterified derivatives) .
Q. How can the compound serve as a building block in multicomponent reactions?
Answer: Explore its reactivity in Ugi or Passerini reactions by combining with amines, aldehydes, and isocyanides. Monitor regioselectivity via X-ray crystallography of products. Computational modeling (DFT) predicts transition states to rationalize reaction outcomes. Compare yields and selectivity with structurally similar esters .
Q. What experimental designs are suitable for studying photodegradation mechanisms?
Answer: Use a split-plot design with controlled UV exposure times and intensities. Analyze degradation products via LC-MS and quantify kinetics using pseudo-first-order models. Environmental relevance is assessed by replicating natural sunlight conditions (e.g., solar simulators). Data interpretation incorporates Arrhenius plots to estimate activation energies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
